5-Chloro-3-(3-methoxyphenyl)-1,2-oxazole

Description

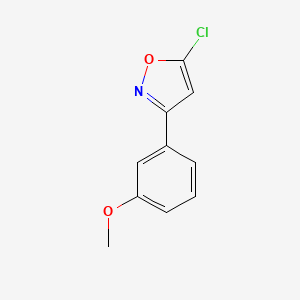

5-Chloro-3-(3-methoxyphenyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5 and a 3-methoxyphenyl group at position 2. The 1,2-oxazole (isoxazole) scaffold is notable for its presence in bioactive molecules, including enzyme inhibitors and antimicrobial agents .

Properties

CAS No. |

51726-15-9 |

|---|---|

Molecular Formula |

C10H8ClNO2 |

Molecular Weight |

209.63 g/mol |

IUPAC Name |

5-chloro-3-(3-methoxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C10H8ClNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,1H3 |

InChI Key |

VUUKHPRIKWTKDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar 1,2-Oxazole Derivatives

Key Observations :

- Substituent Effects : Chlorine at position 5 (target compound) contrasts with alkyl (e.g., butyl in ), aryl (e.g., phenyl in ), or heteroaryl (e.g., methylthiophenyl in ) groups. Chlorine’s electronegativity may enhance oxidative stability compared to hydrocarbon chains.

- Synthetic Routes : Gold-catalyzed cyclization (e.g., ) offers regioselectivity, while alkyne-imidoyl chloride reactions (e.g., ) enable diverse substitution but require purification via HPLC.

- Physical States : Crystalline solids (e.g., ) suggest higher melting points than oils (e.g., ), impacting solubility and formulation.

Key Observations :

- Enzyme Inhibition: Dichlorophenoxy-substituted derivatives (e.g., ) target bacterial enoyl-ACP reductase, critical for fatty acid biosynthesis. The absence of this group in the target compound suggests divergent biological targets.

- Anti-inflammatory Potential: Trimethoxyphenyl and methylthiophenyl substituents (e.g., ) enhance LOX/COX-2 inhibition, likely due to improved hydrophobic interactions with enzyme pockets.

- Structural-Activity Relationships (SAR) : The 3-methoxyphenyl group (common in and target compound) may favor π-π stacking in enzyme binding, while chlorine at position 5 could hinder metabolism via steric or electronic effects.

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected 1,2-Oxazoles

Key Observations :

- NMR Signatures : Isoxazole protons resonate near δ 6.7–7.7 ppm, with substituents altering chemical shifts. Chlorine’s electronegativity may downfield-shift adjacent carbons.

- Crystallography : Dihedral angles between aromatic rings (e.g., 15.2° in ) influence molecular packing and solubility. The target compound’s chlorine may further distort planarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.